molecular formula C17H21ClN2O2S B1673234 Hexythiazox CAS No. 78587-05-0

Hexythiazox

Cat. No. B1673234
CAS RN: 78587-05-0
M. Wt: 352.9 g/mol
InChI Key: XGWIJUOSCAQSSV-ABAIWWIYSA-N
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Description

Hexythiazox is a non-systemic insecticide and miticide . It was first evaluated by the 1991 JMPR and a number of times subsequently . It is used to control pests of a variety of food crops . The ISO approved name for Hexythiazox is (trans-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-3-thiazolidine-carboxamide .


Synthesis Analysis

A new molecularly imprinted polymer (MIP) was prepared for trace analysis of hexythiazox in food samples. In this research, hexythiazox was used as a template molecule. The MIP was synthesized using pyrrole as a functional monomer .


Molecular Structure Analysis

The molecular formula of Hexythiazox is C17H21ClN2O2S . The average mass is 352.879 Da and the monoisotopic mass is 352.101227 Da .


Chemical Reactions Analysis

The main metabolic reactions identified in Hexythiazox were hydroxylation of the cyclohexane ring and cleavage of the amide bond to the cyclohexane ring . The main identified metabolite was PT-1-8 (cis) representing approximately 10% of the administered radioactivity .


Physical And Chemical Properties Analysis

Hexythiazox has a melting point of 105.4 °C . Its relative density is 1.2829 g/cm3 at 20 °C . The solubility in water at 25 °C is 0.12 mg/L .

Scientific Research Applications

Enantiomeric Separation and Determination in Environment and Vegetable

  • Scientific Field : Environmental Analysis and Methods .
  • Application Summary : This study focuses on the direct enantiomeric separation of hexythiazox enantiomers in the environment and vegetables .
  • Methods of Application : The method involves reverse-phase high-performance liquid chromatography (RP-HPLC). Acetonitrile/water and methanol/water were used as mobile phase at a flow rate of 0.8 mL·min −1 .
  • Results : Hexythiazox enantiomers received a baseline separation on the Lux cellulose-3 column with a maximum resolution of R s = 2.09 (methanol/water) and R s = 2.74 (acetonitrile/water), respectively . The residue analytical method for hexythiazox enantiomers in the environment (soil and water) and vegetable (cucumber, cabbage, and tomato) were also established with reliable accuracy and precision under reverse-phase HPLC condition .

Residue Dissipation and Safety Assessment during Drying of Grape to Raisin

  • Scientific Field : Environmental Science and Pollution Research .
  • Application Summary : This research focuses on the residue dissipation, evaluation of processing factor, and safety assessment of hexythiazox residues during the drying of grape to raisin .
  • Methods of Application : The extraction method involved liquid-liquid extraction with ethyl acetate and dSPE cleanup with primary secondary amine (PSA). The drying of grape to raisin may increase or decrease residues of pesticides .
  • Results : During the raisin making process, the dissipation of residue was evaluated and the processing factor (PF) was established for drying. Dissipation data were best fitted to 1 st + 1 st -order kinetics with a half-life ranging between 6–10 days for hexythiazox .

Transovarial Toxicity on Two-Spotted Spider Mite

  • Scientific Field : Experimental and Applied Acarology .
  • Application Summary : This study focuses on the lethal and sublethal effects of hexythiazox on the two-spotted spider mite (Tetranychus urticae Koch) with emphasis on its transovarial toxicity .
  • Methods of Application : Hexythiazox was applied when T. urticae females were either in the preovipositional period or in the first day of oviposition .
  • Results : The strongest transovarial toxic effect occurred within the first 4 days following treatment, when 52–89% of the eggs laid by treated females (96% in control) hatched . Fertility was significantly reduced by concentrations of 50, 12.5, 3.125, 0.781 and 0.195 mg/l .

Use on Strawberries

  • Scientific Field : Agriculture and Pest Control .
  • Application Summary : Hexythiazox is approved for use on strawberries with one spray application at 0.21 kg ai/ha and a PHI of 3 days .
  • Methods of Application : The method involves a single spray application of Hexythiazox at a specific rate .
  • Results : Various supervised field trials were submitted involving treatment of strawberries at lower and higher application rates .

Residue Dissipation and Safety Assessment in Grapes

  • Scientific Field : Environmental Science and Pollution Research .
  • Application Summary : This research focuses on the residue dissipation and safety assessment of hexythiazox residues in grapes .
  • Methods of Application : The method involves the application of Hexythiazox and then washing and oil dipping treatment .
  • Results : In this study, a reduction in hexythiazox residue from 3.38 to 1.88 mg kg −1 and further to 0.74 mg kg −1 at SD of application and from 5.82 to 2.95 mg kg −1 and then to 1.14 kg −1 at DD of the application after washing and oil dipping treatment was observed .

Residue Data from New Japanese Supervised Trials

  • Scientific Field : Agriculture and Pest Control .
  • Application Summary : This study focuses on the residue data from the new Japanese supervised trials .
  • Methods of Application : The method involves the application of Hexythiazox at a specific rate .
  • Results : The residue data from the new Japanese supervised trials suggest that a higher MRL is required, but the data were not sufficient to support a revision of the current recommendation (0.2 mg/kg) .

Safety And Hazards

Hexythiazox is highly flammable and harmful if swallowed . It causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) currently established at the European level for the pesticide active substance hexythiazox . Although no apparent risk to consumers was identified, some information required by the regulatory framework was missing . Hence, the consumer risk assessment is considered indicative only and some MRL proposals derived by EFSA still require further consideration by risk managers .

properties

IUPAC Name

(4S,5S)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)/t11-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWIJUOSCAQSSV-XHDPSFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024299
Record name Hexythiazox
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Molecular Weight

352.9 g/mol
Source PubChem
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Physical Description

White odorless solid; [Merck Index]
Record name Hexythiazox
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Flash Point

100.00 °C (212.00 °F) - closed cup
Record name Hexythiazox
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Solubility

In water, 0.5 mg/L at 20 °C, In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4
Record name Hexythiazox
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Vapor Pressure

0.00000003 [mmHg], 2.55X10-8 mm Hg at 20 °C
Record name Hexythiazox
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Mechanism of Action

... A mutation in chitin synthase 1 (CHS1) /has been/ linked to etoxazole resistance. In this study, we identified and investigated a Tetranychus urticae strain (HexR) harboring recessive, monogenic resistance to each of hexythiazox, clofentezine, and etoxazole. To elucidate if there is a common genetic basis for the observed cross-resistance, we adapted a previously developed bulk segregant analysis method to map with high resolution a single, shared resistance locus for all three compounds. This finding indicates that the underlying molecular basis for resistance to all three compounds is identical. This locus is centered on the CHS1 gene, and as supported by additional genetic and biochemical studies, a non-synonymous variant (I1017F) in CHS1 associates with resistance to each of the tested acaricides in HexR. Our findings thus demonstrate a shared molecular mode of action for the chemically diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole as inhibitors of an essential, non-catalytic activity of CHS1.
Record name Hexythiazox
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Product Name

Hexythiazox

Color/Form

White crystals, Colorless crystals

CAS RN

78587-05-0
Record name Hexythiazox
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Record name Hexythiazox [BSI:ISO]
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Record name Hexythiazox
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Record name 3-Thiazolidinecarboxamide, 5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-, (4R,5R)-rel
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Record name HEXYTHIAZOX
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Record name Hexythiazox
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Melting Point

105.5 °C
Record name Hexythiazox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,610
Citations
山田富夫, 帰山稔, 松井宣夫, 米田渥 - Journal of Pesticide Science, 1987 - jlc.jst.go.jp
… under the common name of hexythiazox. Hexythiazox had broad miticidal spectrum and … Hexythiazox, possessed good residual activity and was successful in controlling citrus red …
Number of citations: 37 jlc.jst.go.jp
JF Ventura-Gayete, S Armenta, S Garrigues… - Talanta, 2006 - Elsevier
A multicommutated flow-system was designed in order to increase analytical throughput and for controlling thermal effects on the NIR spectra for determination of Hexythiazox in …
Number of citations: 34 www.sciencedirect.com
SY Salman, AY Recep - Turk. entomol. derg, 2013 - researchgate.net
Hexythiazox resistance in a Neoseiulus californicus population selected in laboratory conditions was analyzed in the present study. LC50 and LC60 values of N. californicus were …
Number of citations: 17 www.researchgate.net
FJ Campos, C Omoto - Experimental & applied acarology, 2002 - Springer
… We developed bioassay procedures to evaluate hexythiazox susceptibility in populations of … with differing hexythiazox use. Laboratory selection was conducted to isolate hexythiazox-…
Number of citations: 63 idp.springer.com
WH Reissig, LA Hull - Journal of economic entomology, 1991 - academic.oup.com
… hexythiazox, a relatively new acaricide that is not registered for use on apples in the United States. A total of 20 treatments of hexythiazox … two to five sprays of hexythiazox. In laboratory …
Number of citations: 39 academic.oup.com
G Herron, V Edge, J Rophail - Experimental & applied acarology, 1993 - Springer
… chemically unrelated compound hexythiazox. Clofentezine resistance … It was hoped that clofentezine and hexythiazox could replace … and hexythiazox resistance in T. urticae in Australia. …
Number of citations: 114 idp.springer.com
C Blasco, M Fernández, Y Picó, G Font, J Mañes - Analytica Chimica Acta, 2002 - Elsevier
… , carbendazim, methiocarb and hexythiazox in peaches and … 108±14% (RSD) for hexythiazox at the concentration of 0.1mgkg −… , methiocarb and hexythiazox was demonstrated …
Number of citations: 130 www.sciencedirect.com
AN Saber, FM Malhat, HMA Badawy, DA Barakat - Food chemistry, 2016 - Elsevier
… hexythiazox shown in Table 1, indicates that hexythiazox has very low water solubility and is more likely to be associated with the solid organic matrix, thus the reduction of hexythiazox …
Number of citations: 88 www.sciencedirect.com
DJ Pree, DB Marshall, BD McGarvey - The Canadian Entomologist, 1992 - cambridge.org
… the ovicides clofentezine and hexythiazox to the European red … The toxic effects of the ovicides clofentezine and hexythiazox … Residues of clofentezine and hexythiazox declined more …
Number of citations: 13 www.cambridge.org
S Yorulmaz Salman, R Ay - Experimental and Applied Acarology, 2014 - Springer
Neoseiulus californicus (McGregor) (Acari: Phytoseiidae) is one of the most important and effective predators of Tetranychus spp. (Acari: Tetranychidae). This study analyzed the effects …
Number of citations: 12 idp.springer.com

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